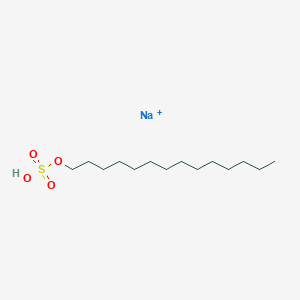

Sodium tetradecyl sulfate

描述

十四烷基硫酸钠是一种常见的阴离子表面活性剂。它是十四烷醇形成胶束的硫酸酯的钠盐。这种化合物是一种白色、水溶性固体,毒性低,具有许多实际用途。

作用机制

十四烷基硫酸钠对内皮细胞具有强烈的毒性。即使短暂暴露于低浓度也能有效地剥离内皮,并在相当大的距离内暴露高凝血的内皮。这种作用会导致内膜炎症和血栓形成,通常会阻塞注射的静脉。 随后的纤维组织形成导致部分或完全静脉闭塞,这可能是永久性的也可能不是永久性的 .

类似化合物:

泊利多卡醇: 另一种用于治疗静脉曲张的硬化剂。它的效力低于十四烷基硫酸钠,但作用机制相似。

十二烷基硫酸钠: 一种相关的阴离子表面活性剂,具有相似的性质,但烷基链更短,使其在某些应用中不太有效。

独特性: 十四烷基硫酸钠的独特之处在于其特定的分子结构,这为医疗和工业应用提供了最佳的表面活性剂性质。 它能够形成胶束,并且作为硬化剂的有效性使其成为各个领域中宝贵的化合物 .

生化分析

Biochemical Properties

Sodium tetradecyl sulfate is a potent toxin for endothelial cells . It is used as a sclerosing agent in sclerotherapy . Its action is on the lipid molecules in the cells of the vein wall, causing inflammatory destruction of the internal lining of the vein and thrombus formation eventually leading to sclerosis of the vein .

Cellular Effects

This compound works by increasing the formation of blood clots and scar tissue inside certain types of veins . This helps decrease dilation of enlarged veins . It is used to treat small uncomplicated varicose veins in the legs .

Molecular Mechanism

This compound is a potent toxin for endothelial cells . Brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .

Dosage Effects in Animal Models

In rats given 0.15 g/kg in drinking water for 30 days, no appreciable toxicity was seen, although some growth inhibition was discernible .

准备方法

合成路线和反应条件: 十四烷基硫酸钠是通过用三氧化硫处理十四烷醇,然后用氢氧化钠中和生成的焦硫酸合成得到的 。该过程涉及以下步骤:

磺化: 十四烷醇与三氧化硫反应生成十四烷基硫酸酯。

中和: 然后用氢氧化钠中和生成的十四烷基硫酸酯,生成十四烷基硫酸钠。

工业生产方法: 十四烷基硫酸钠的工业生产遵循相同的合成路线,但规模更大。 该工艺针对高产率和高纯度进行了优化,确保最终产品符合医疗和工业应用所需的标准 .

化学反应分析

反应类型: 十四烷基硫酸钠主要由于硫酸酯基团的存在而发生取代反应。它也可以在特定条件下参与氧化和还原反应。

常用试剂和条件:

取代反应: 这些反应通常涉及亲核试剂攻击硫酸酯基团,导致形成各种衍生物。

氧化反应: 十四烷基硫酸钠可以用强氧化剂(如高锰酸钾或过氧化氢)氧化。

还原反应: 可以使用还原剂(如氢化铝锂)进行还原。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以生成各种硫酸酯衍生物,而氧化和还原反应可以导致形成不同的醇和烃 .

4. 科研应用

十四烷基硫酸钠具有广泛的科学研究应用:

科学研究应用

Sodium tetradecyl sulfate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

Biology: In biological research, it is used to study cell membrane interactions and protein folding due to its surfactant properties.

Medicine: this compound is the active component in sclerosant drugs used for the treatment of varicose and spider veins.

相似化合物的比较

Polidocanol: Another sclerosant used in the treatment of varicose veins. It is less potent than sodium tetradecyl sulfate but has a similar mechanism of action.

Sodium dodecyl sulfate: A related anionic surfactant with similar properties but a shorter alkyl chain, making it less effective in certain applications.

Uniqueness: this compound is unique due to its specific molecular structure, which provides optimal surfactant properties for medical and industrial applications. Its ability to form micelles and its effectiveness as a sclerosant make it a valuable compound in various fields .

属性

| Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation. | |

CAS 编号 |

1191-50-0 |

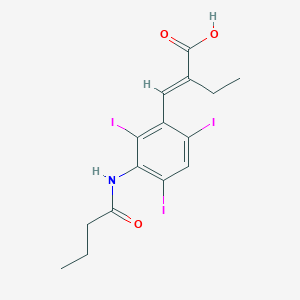

分子式 |

C14H30O4S.Na C14H30NaO4S |

分子量 |

317.44 g/mol |

IUPAC 名称 |

sodium;tetradecyl sulfate |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

InChI 键 |

JHWQZRARWFDALJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

| 1191-50-0 | |

Pictograms |

Corrosive; Irritant |

同义词 |

Sodium Tetradecyl Sulfate Sotradecol Sotradecol Sodium Sulfate, Sodium Tetradecyl Tergitol 4 Tetradecyl Sulfate, Sodium Trombavar Trombova |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium tetradecyl sulfate exert its sclerosing effect on blood vessels?

A1: this compound (STS) functions as a detergent sclerosant, causing damage to the endothelium, the inner lining of blood vessels [, ]. This damage triggers an inflammatory response, leading to the formation of a thrombus within the vessel lumen [, ]. Over time, fibrosis occurs, ultimately resulting in the closure and disappearance of the treated vessel [, , ].

Q2: Are there differences in the cellular responses elicited by this compound and polidocanol, another commonly used sclerosant?

A2: Yes, while both agents induce cell death at high concentrations, they exhibit distinct effects on cell morphology at sublytic levels []. For instance, STS can induce erythrocyte acanthocytosis and macrocytosis, while polidocanol promotes Rouleaux formation and increases target cells and stomatocytes []. These differences highlight the specific interactions each sclerosant has with cellular components.

Q3: Does this compound impact cell signaling pathways?

A3: Research suggests that STS exposure can activate both calcium signaling and nitric oxide production pathways in endothelial cells prior to cell death []. The timing of these events is concentration-dependent, indicating a dose-response relationship in the cellular response to STS [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3(CH2)13OSO3Na, and its molecular weight is 316.44 g/mol.

Q5: Are there concerns regarding the systemic effects of this compound after injection?

A5: Yes, studies have shown that the use of dehydrated alcohol or STS during sclerotherapy can lead to disruptions in coagulation profiles []. This can manifest as a decrease in platelets and fibrinogen, an increase in prothrombin time, and a conversion from negative to positive D-dimer levels []. These coagulation disturbances could potentially increase the risk of bleeding or thrombosis in susceptible individuals [].

Q6: What types of vascular anomalies has this compound been used to treat?

A6: STS has demonstrated efficacy in treating a range of vascular anomalies, including varicose veins, telangiectasias, hemangiomas, pyogenic granulomas, and venous malformations [, , , , ]. It has also shown promise in managing lymphatic malformations [].

Q7: Can this compound be used for conditions other than vascular anomalies?

A7: Yes, STS has shown efficacy in treating various non-vascular lesions, including digital mucous cysts [], ganglion cysts [], oral mucoceles [], and conjunctival inclusion cysts [].

Q8: Are there any specific advantages of using this compound over other treatment options for certain conditions?

A8: While not always the most effective option, STS is often chosen for its simplicity, low cost, and suitability for outpatient procedures [, , , ]. It can be particularly useful in settings where technologically advanced equipment is unavailable [, ].

Q9: What is the role of this compound in managing difficult-to-treat hemangiomas?

A10: STS has been used successfully in treating challenging hemangiomas, including large posterior and hypopharyngeal hemangiomas and lesions in patients with Klippel-Trenaunay syndrome []. It has also been used as an adjunct to surgery in cases where complete resection is difficult [, ].

Q10: Can this compound be used in conjunction with other treatment modalities?

A11: Yes, STS can be used before surgery to reduce the size of vascular lesions, facilitating a less invasive surgical procedure [, ]. It has also been used as an adjunct to embolization in treating complex vascular malformations [].

Q11: What are the potential adverse effects of this compound injection?

A12: Common side effects include pain, erythema, swelling, hyperpigmentation, telangiectatic matting, and ulceration []. In some cases, more serious complications, such as anaphylaxis [], pulmonary embolism, stroke, and myocardial infarction, have been reported [].

Q12: Are there any specific precautions or considerations to keep in mind when using this compound for sclerotherapy?

A13: To minimize the risk of complications, it is crucial to use the minimal effective dose of STS and inject it slowly at multiple sites []. Injecting the sclerosant from normal skin into the lesion, applying post-injection compression, and allowing any formed scab to separate naturally are also important precautions [].

Q13: How does the use of this compound foam compare to liquid sclerotherapy?

A14: Foam sclerotherapy, where STS is combined with air or gas, is gaining popularity as it allows for better visualization of the sclerosant distribution within the vessel [, , ]. The foam formulation also tends to displace blood more effectively, potentially increasing the contact time between the sclerosant and the vessel wall [, ].

Q14: Is ultrasound guidance commonly used during this compound sclerotherapy?

A15: Yes, ultrasound guidance is increasingly utilized in STS sclerotherapy, especially for larger vessels or those located deeper beneath the skin [, , ]. This imaging technique helps ensure accurate injection of the sclerosant and minimizes the risk of extravasation [, ].

Q15: What methods are used to assess the effectiveness of this compound sclerotherapy?

A16: Treatment efficacy is typically assessed through clinical examination, photographic documentation, and sometimes imaging studies like ultrasound [, , ]. Histological analysis of treated tissues can provide insights into the cellular changes induced by STS [, , , ].

Q16: Were there any concerns raised regarding the quality and consistency of this compound solutions obtained from compounding pharmacies?

A17: Yes, a study analyzing commercially available STS solutions from compounding pharmacies found significant variations in actual STS concentrations compared to the labeled amounts []. Additionally, concerning levels of the contaminant carbitol were detected in all tested samples []. This highlights the importance of using pharmaceutical-grade STS from reputable manufacturers to ensure both efficacy and patient safety.

Q17: Are there reports of allergic reactions to this compound?

A18: While rare, allergic reactions to STS have been reported [, ]. One study documented a mild allergic reaction in a patient after STS injection for orbital lymphangioma []. It is crucial to have appropriate emergency medications and protocols in place to manage potential hypersensitivity reactions.

Q18: What are some alternative sclerosants used in clinical practice?

A19: Common alternatives to STS include polidocanol, hypertonic saline, and ethanolamine oleate [, , , ]. The choice of sclerosant depends on factors like the type and size of the lesion, patient factors, and the experience of the clinician [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。